Methyl 3,5-dibromo-2-fluorobenzoate
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Overview
Description
Methyl 3,5-dibromo-2-fluorobenzoate: is an organic compound with the molecular formula C8H5Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is commonly used in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of Methyl 3,5-dibromo-2-fluorobenzoate typically involves the bromination of methyl 2-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Esterification: Another method involves the esterification of 3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3,5-dibromo-2-fluorobenzoate undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 3,5-dibromo-2-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of dibromo-fluorobenzyl alcohol.
Oxidation: Formation of dibromo-fluorobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 3,5-dibromo-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its derivatives have shown activity against certain biological targets, making it valuable in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2-fluorobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and fluorine atoms. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Methyl 3,5-dibromo-4-fluorobenzoate: Similar structure but with the fluorine atom at position 4.
Methyl 3,5-dibromo-2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3,5-dibromo-2-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Methyl 3,5-dibromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. The combination of bromine and fluorine also enhances its potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3,5-dibromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPEHQIFCXOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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